

The NanoLuc® Luciferase System: A Paradigm Shift in Bioluminescence Technology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *NanoLuc substrate 1*

Cat. No.: *B12363159*

[Get Quote](#)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioluminescent reporter systems, the NanoLuc® (Nluc) luciferase system represents a significant leap forward, offering substantial advantages over traditional luciferases such as those from the firefly (*Photinus pyralis*, Fluc) and Renilla (*Renilla reniformis*, Rluc). Engineered from the deep-sea shrimp *Oplophorus gracilirostris*, NanoLuc luciferase is a small, 19.1 kDa monomeric enzyme that provides an exceptionally bright, stable, and ATP-independent luminescent signal.^{[1][2]} These characteristics translate into superior sensitivity, broader dynamic range, and greater versatility in a wide array of applications, from reporter gene assays to *in vivo* imaging and protein-protein interaction studies. This guide provides an in-depth technical overview of the core advantages of the NanoLuc system, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Quantitative Comparison of Luciferase Reporter Systems

The superior performance of the NanoLuc system is evident in a direct comparison of its key attributes with those of firefly and Renilla luciferases. The following table summarizes the quantitative differences that underscore the advantages of NanoLuc technology.

Feature	NanoLuc® (Nluc)	Firefly (Fluc)	Renilla (Rluc)
Size	19.1 kDa[1][2][3]	~61 kDa[3][4][5]	~36 kDa[3][5]
Relative Brightness	~100-150 times brighter than Fluc or Rluc[1][2][3][5][6]	Baseline	Baseline
ATP Dependence	No[1][2][7]	Yes[1][4]	No[1][7]
Substrate	Furimazine[1][2][4]	D-luciferin[1][4]	Coelenterazine[1][8]
Emission Peak	~460 nm (blue)[8][9]	~560 nm (yellow-green)	~480 nm (blue-green)[1]
Signal Half-Life (in vitro)	>2 hours (glow-type)[10]	Variable (flash or glow chemistry dependent)	Flash-type (rapid decay)[11]
Protein Half-Life (intracellular)	>6 hours[7]	~3 hours[5][7]	~3 hours[7]
Suitability as Fusion Partner	Excellent (small size minimizes steric hindrance)[3][4]	Limited (large size can interfere with protein function)[4][12]	Moderate
Use in BRET Assays	Ideal donor due to brightness and small size[3][9]	Can be used, but less efficient[10]	Commonly used, but less bright than NanoLuc[9][10]

Core Advantages of the NanoLuc® System

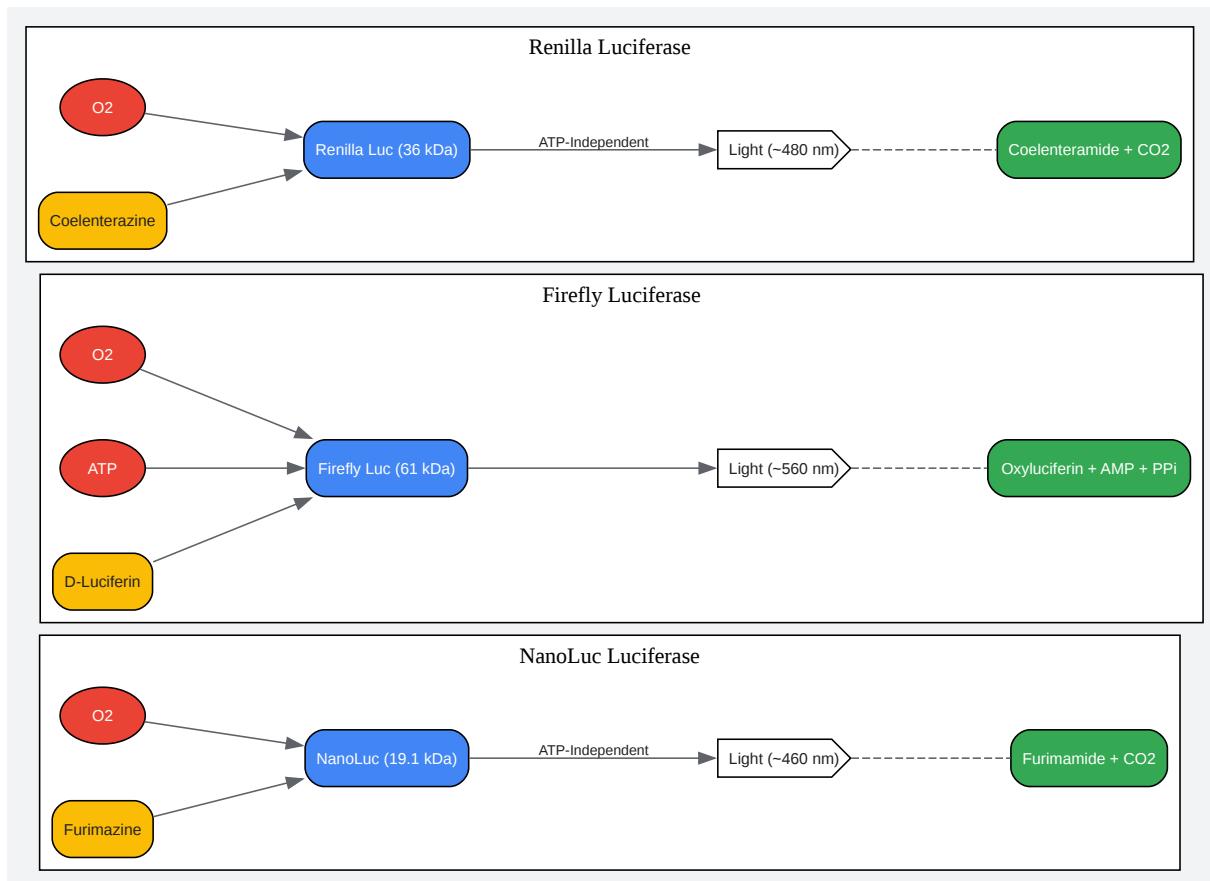
Unparalleled Brightness and Sensitivity

The most striking advantage of NanoLuc luciferase is its intense brightness, approximately 100 to 150 times greater than that of firefly or Renilla luciferases on a per-molecule basis.[1][2][3][5][6] This is a result of a high quantum yield and rapid catalysis of its novel substrate, furimazine.[10] This exceptional brightness allows for the detection of significantly lower levels of reporter expression, enabling researchers to work with more physiologically relevant models, such as endogenous promoters or low-copy number expression systems.[13] The enhanced sensitivity also permits smaller sample sizes and reduced reagent consumption, leading to cost and labor savings.

Small Size and Superior Performance as a Fusion Partner

At a mere 19.1 kDa, NanoLuc luciferase is significantly smaller than firefly (~61 kDa) and Renilla (~36 kDa) luciferases.^{[2][3][4][5]} This compact size is a major asset when creating fusion proteins, as it is less likely to cause steric hindrance or interfere with the natural function, localization, and interactions of the target protein.^{[3][4]} This has made NanoLuc the reporter of choice for a wide range of applications that rely on protein fusions, including the study of protein stability, trafficking, and interactions.

ATP-Independence and Enhanced Stability

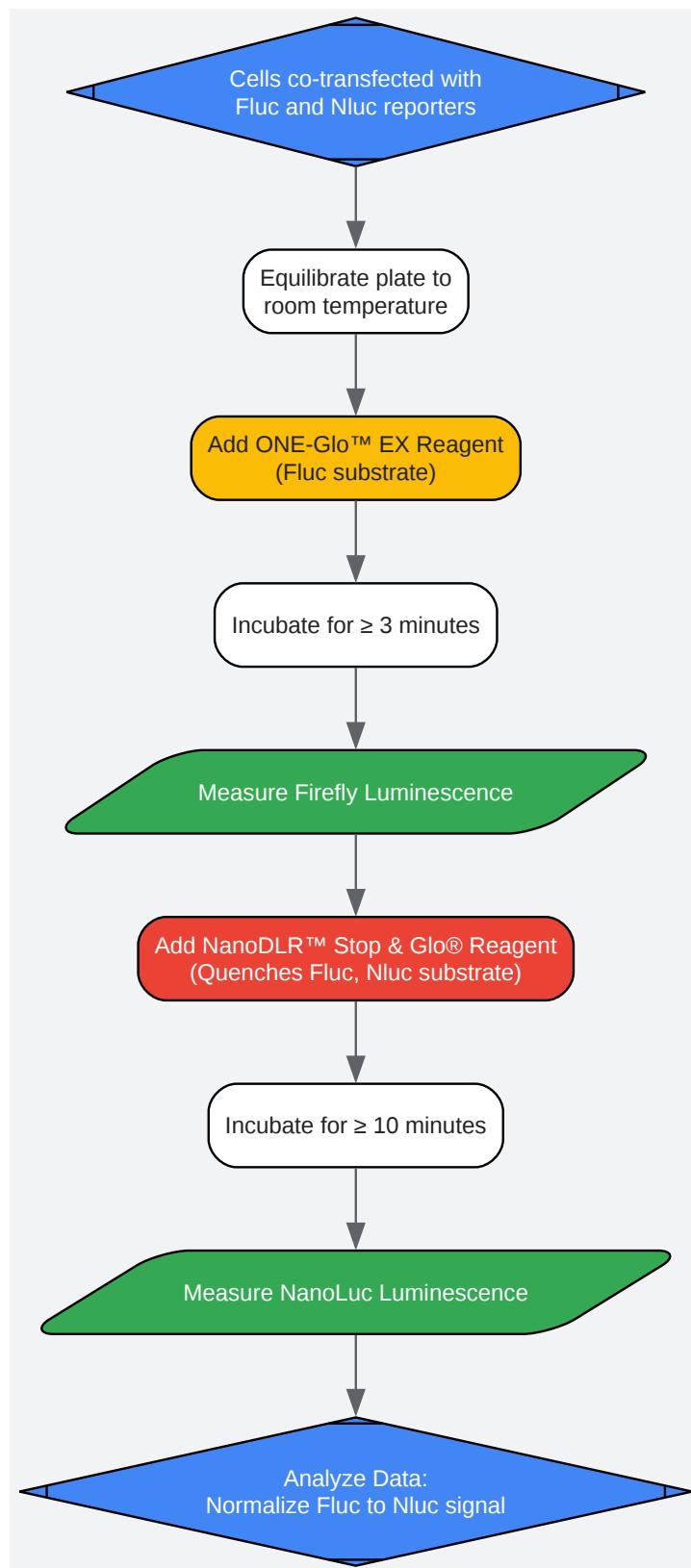

Unlike firefly luciferase, which requires adenosine triphosphate (ATP) as a co-factor, the NanoLuc reaction is ATP-independent.^{[1][2][4][7]} This is a critical advantage for several reasons. Firstly, it allows for the measurement of luciferase activity in environments with low or fluctuating ATP levels, such as the extracellular space or in energy-depleted cells.^[4] Secondly, it uncouples the reporter signal from the metabolic state of the cell, providing a more direct and reliable measure of the biological event being studied.^{[4][14]} Furthermore, NanoLuc luciferase exhibits high physical stability under a wide range of conditions.^[9]

Optimized Substrate and Reduced Background

The NanoLuc system utilizes a novel substrate, furimazine, which was co-developed with the enzyme to produce a bright, glow-type luminescent signal with very low background.^{[1][2][4]} In contrast, the substrate for Renilla luciferase, coelenterazine, is prone to auto-oxidation, which can lead to high background luminescence and reduced assay sensitivity, particularly in serum-containing media.^[12] Furimazine's stability and the specificity of the NanoLuc-furimazine reaction contribute to a superior signal-to-noise ratio.

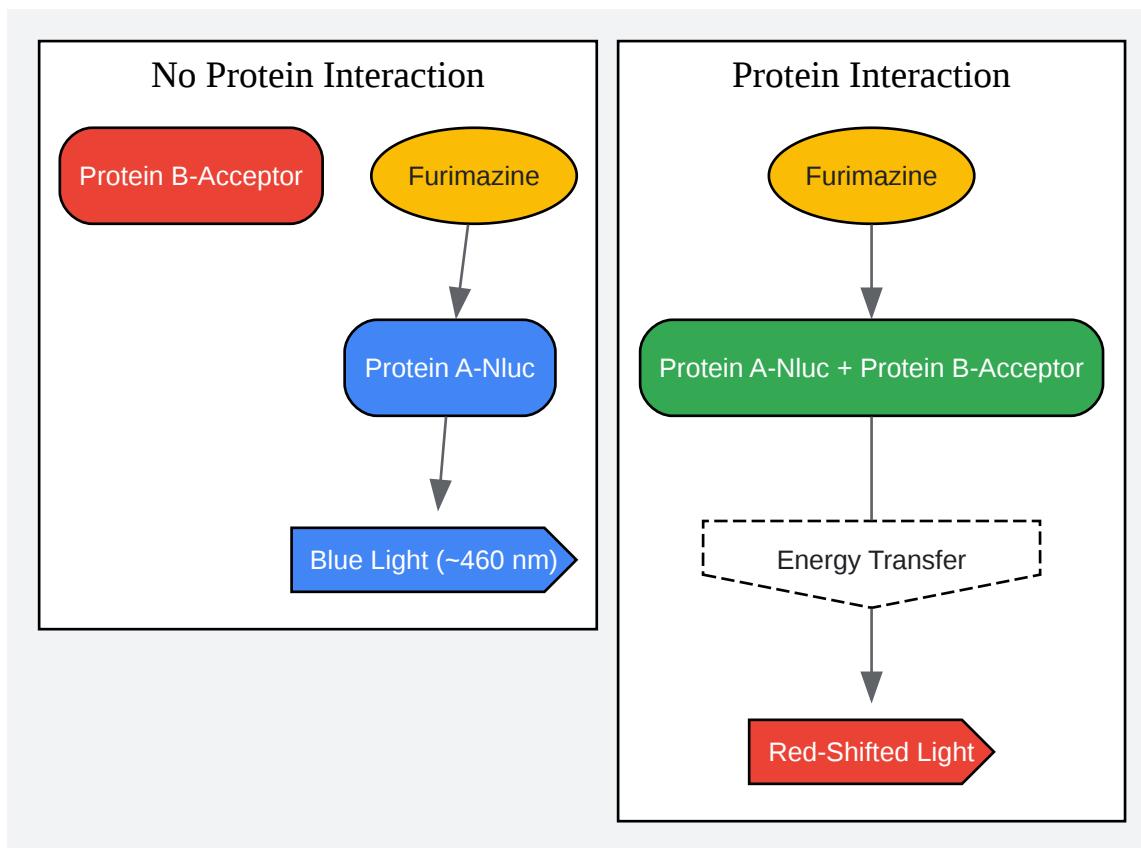
Signaling Pathways and Experimental Workflows Biochemical Reaction Mechanisms

The fundamental differences in the biochemical reactions of NanoLuc, firefly, and Renilla luciferases are illustrated below.



[Click to download full resolution via product page](#)

Figure 1: Comparison of Luciferase Reaction Mechanisms.


Experimental Workflow for a Dual-Reporter Assay

The Nano-Glo® Dual-Luciferase® Reporter (NanoDLR™) Assay System allows for the sequential measurement of firefly and NanoLuc luciferase activities from a single sample, providing a robust method for normalizing experimental data.

[Click to download full resolution via product page](#)**Figure 2:** Nano-Glo® Dual-Luciferase® Assay Workflow.

Bioluminescence Resonance Energy Transfer (BRET)

NanoLuc's brightness and small size make it an exceptional energy donor for Bioluminescence Resonance Energy Transfer (BRET) assays, which are used to study protein-protein interactions. In a NanoBRET™ assay, NanoLuc is fused to one protein of interest, and a fluorescent acceptor (e.g., HaloTag® labeled with a fluorescent ligand) is fused to another. When the two proteins interact, the energy from the NanoLuc reaction is transferred to the acceptor, resulting in a measurable fluorescent signal.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nano-Glo® Luciferase Assay System Protocol [promega.com]
- 2. Renilla Luciferase Assay System Protocol [worldwide.promega.com]
- 3. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 8. assaygenie.com [assaygenie.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. med.emory.edu [med.emory.edu]
- 11. promega.com [promega.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. m.youtube.com [m.youtube.com]
- 14. static.igem.org [static.igem.org]
- To cite this document: BenchChem. [The NanoLuc® Luciferase System: A Paradigm Shift in Bioluminescence Technology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12363159#advantages-of-nanoluc-system-over-firefly-or-renilla>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com